molecular formula C12H11NO2 B11715897 Methyl 3-methylquinoline-6-carboxylate

Methyl 3-methylquinoline-6-carboxylate

Cat. No.: B11715897
M. Wt: 201.22 g/mol
InChI Key: OWSCXQOCYRPGEA-UHFFFAOYSA-N
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Description

Methyl 3-methylquinoline-6-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methylquinoline-6-carboxylate typically involves the reaction of 3-methylquinoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, such as quinoline-6-carboxylic acid, 3-methylquinoline-6-carboxylic acid, and substituted quinolines .

Scientific Research Applications

Methyl 3-methylquinoline-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-methylquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-6-carboxylic acid
  • 3-Methylquinoline
  • Quinoline-3-carboxylate

Uniqueness

Methyl 3-methylquinoline-6-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 3-methylquinoline-6-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-5-10-6-9(12(14)15-2)3-4-11(10)13-7-8/h3-7H,1-2H3

InChI Key

OWSCXQOCYRPGEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(=O)OC)N=C1

Origin of Product

United States

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